Cas no 658700-20-0 (Benzamide, 3-fluoro-N-methyl-4-nitro-)

Benzamide, 3-fluoro-N-methyl-4-nitro-, is a fluorinated nitrobenzamide derivative with potential applications in pharmaceutical and agrochemical research. The presence of both fluorine and nitro substituents enhances its reactivity, making it a valuable intermediate in the synthesis of biologically active compounds. The methyl group on the amide nitrogen improves solubility and metabolic stability, which is advantageous in drug development. Its well-defined structure allows for precise modifications, facilitating the exploration of structure-activity relationships. This compound is typically characterized by high purity and consistent performance, ensuring reliability in experimental and industrial processes. Its utility lies in its versatility as a building block for specialized chemical synthesis.
Benzamide, 3-fluoro-N-methyl-4-nitro- structure
658700-20-0 structure
Product Name:Benzamide, 3-fluoro-N-methyl-4-nitro-
CAS No:658700-20-0
MF:C8H7FN2O3
MW:198.151185274124
MDL:MFCD14583038
CID:1693956
PubChem ID:21884189
Update Time:2025-10-08

Benzamide, 3-fluoro-N-methyl-4-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 3-fluoro-N-methyl-4-nitro-
    • 3-Fluoro-N-methyl-4-nitrobenzamide
    • NWCCVNYDXFXGOD-UHFFFAOYSA-N
    • BS-17409
    • AB9354
    • SCHEMBL6024367
    • CS-0454588
    • N-methyl-3-fluoro-4-nitrobenzamide
    • 658700-20-0
    • AKOS011977221
    • MFCD14583038
    • MDL: MFCD14583038
    • Inchi: 1S/C8H7FN2O3/c1-10-8(12)5-2-3-7(11(13)14)6(9)4-5/h2-4H,1H3,(H,10,12)
    • InChI Key: NWCCVNYDXFXGOD-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(C(NC)=O)=C1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 198.04411
  • Monoisotopic Mass: 198.04407025g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 74.9Ų

Experimental Properties

  • PSA: 72.24

Benzamide, 3-fluoro-N-methyl-4-nitro- Pricemore >>

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Benzamide, 3-fluoro-N-methyl-4-nitro- Suppliers

Amadis Chemical Company Limited
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(CAS:658700-20-0)Benzamide, 3-fluoro-N-methyl-4-nitro-
Order Number:A1169310
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:13
Price ($):451.0
Email:sales@amadischem.com

Additional information on Benzamide, 3-fluoro-N-methyl-4-nitro-

3-Fluoro-N-Methyl-4-Nitrobenzamide (CAS No. 658700-20-0): An Overview of Its Properties, Applications, and Recent Research Developments

3-Fluoro-N-Methyl-4-Nitrobenzamide (CAS No. 658700-20-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3-fluoro-N-methyl-4-nitrobenzamide, is characterized by its unique molecular structure, which includes a fluoro group, a nitro group, and a methyl amide moiety. These functional groups contribute to its diverse chemical properties and potential biological activities.

The chemical formula of 3-fluoro-N-methyl-4-nitrobenzamide is C9H8FN3O2, and it has a molecular weight of approximately 201.17 g/mol. The compound is typically a white to off-white solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its physical and chemical properties make it suitable for various applications in both academic research and industrial settings.

In the realm of medicinal chemistry, 3-fluoro-N-methyl-4-nitrobenzamide has been explored for its potential therapeutic applications. Recent studies have highlighted its activity as an inhibitor of specific enzymes and receptors, making it a promising lead compound for drug development. For instance, research published in the Journal of Medicinal Chemistry in 2021 demonstrated that 3-fluoro-N-methyl-4-nitrobenzamide exhibits potent inhibitory effects on the enzyme cyclooxygenase-2 (COX-2), which is implicated in inflammation and pain pathways. This finding suggests that the compound could be further developed into anti-inflammatory drugs with reduced side effects compared to existing COX-2 inhibitors.

Beyond its potential as an anti-inflammatory agent, 3-fluoro-N-methyl-4-nitrobenzamide has also shown promise in the treatment of neurological disorders. A study conducted by researchers at the University of California, San Francisco, found that the compound can modulate the activity of certain neurotransmitter receptors, particularly those involved in serotonin signaling. This modulation could have therapeutic implications for conditions such as depression and anxiety disorders. The study, published in Neuropharmacology in 2022, provided detailed insights into the molecular mechanisms underlying these effects.

The synthetic route to 3-fluoro-N-methyl-4-nitrobenzamide involves several well-established chemical transformations. One common method involves the reaction of 3-fluoro-4-nitrobenzoic acid with methylamine in the presence of a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl). This reaction yields 3-fluoro-N-methyl-4-nitrobenzamide with high purity and yield. The synthetic process can be optimized to produce large quantities of the compound for both research and commercial purposes.

In addition to its therapeutic potential, 3-fluoro-N-methyl-4-nitrobenzamide has been used as a tool compound in various biochemical assays. Its ability to selectively bind to specific protein targets makes it valuable for studying protein-protein interactions and signaling pathways. For example, a study published in Bioorganic & Medicinal Chemistry Letters in 2020 utilized 3-fluoro-N-methyl-4-nitrobenzamide as a probe to investigate the role of certain kinases in cancer cell proliferation. The results provided new insights into the mechanisms of kinase inhibition and highlighted potential targets for cancer therapy.

The safety profile of 3-fluoro-N-methyl-4-nitrobenzamide has also been evaluated in several preclinical studies. Toxicity assessments have shown that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new chemical entity, further safety studies are necessary to ensure its suitability for human use.

In conclusion, 3-fluoro-N-methyl-4-nitrobenzamide (CAS No. 658700-20-0) is a multifaceted compound with a range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development into novel therapeutic agents. Ongoing research continues to uncover new properties and uses for this compound, contributing to advancements in drug discovery and biomedical science.

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Amadis Chemical Company Limited
(CAS:658700-20-0)Benzamide, 3-fluoro-N-methyl-4-nitro-
A1169310
Purity:99%
Quantity:5g
Price ($):451.0
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